An In-depth Technical Guide to 5'-DMTr-T-Methylphosphonamidite for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5'-DMTr-T-Methylphosphonamidite for Researchers, Scientists, and Drug Development Professionals
Introduction: 5'-DMTr-T-Methylphosphonamidite is a key building block in the chemical synthesis of modified oligonucleotides, specifically those containing a methylphosphonate (B1257008) backbone. This modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, confers unique properties to the resulting oligonucleotides, making them valuable tools in research and therapeutic development. This guide provides a comprehensive overview of 5'-DMTr-T-Methylphosphonamidite, including its synthesis, properties, and applications, with a focus on its role in the development of antisense oligonucleotides.
Core Concepts and Properties
5'-DMTr-T-Methylphosphonamidite is a thymidine (B127349) nucleoside derivative protected at the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group and activated at the 3'-hydroxyl group as a methylphosphonamidite. The DMTr group is an acid-labile protecting group that facilitates monitoring of synthesis efficiency and is removed at the beginning of each coupling cycle in solid-phase synthesis. The methylphosphonamidite moiety is the reactive group that enables the formation of a methylphosphonate internucleotide linkage.
Chemical Structure:
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5'-DMTr-T-Methylphosphonamidite: 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-[[methyl(di(propan-2-yl)amino)phosphanyl]oxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione[1]
The key feature of oligonucleotides synthesized with this monomer is the methylphosphonate linkage, which is non-ionic and resistant to nuclease degradation. This increased stability is a significant advantage for in vivo applications where standard phosphodiester oligonucleotides are rapidly degraded.
Physicochemical and Characterization Data
| Property | Value | Reference(s) |
| Molecular Formula | C38H48N3O7P | [1][2] |
| Molecular Weight | 689.78 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity (typical) | ≥95.0% | [1] |
| Storage Conditions | -20°C, under inert gas | |
| 31P NMR Chemical Shift | Approximately 140-155 ppm (as a mixture of two diastereomers) | [3] |
Note: The 31P NMR chemical shift is a critical parameter for phosphoramidites, and the presence of two signals is expected due to the chiral nature of the phosphorus center.
Synthesis of 5'-DMTr-T-Methylphosphonamidite
While detailed, proprietary industrial synthesis protocols are not publicly disclosed, the synthesis of 5'-DMTr-T-Methylphosphonamidite follows a well-established chemical pathway involving the phosphitylation of the 3'-hydroxyl group of 5'-O-DMTr-thymidine.
Experimental Protocol: A Representative Synthesis
This protocol is a representative procedure based on standard phosphitylation methods for nucleoside phosphoramidites.
Materials:
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5'-O-(4,4'-Dimethoxytrityl)thymidine
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Methylphosphonic bis(diisopropylamide) or a similar phosphitylating agent
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An activator (e.g., 1H-Tetrazole, 4,5-dicyanoimidazole)
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Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN)
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Anhydrous N,N-Diisopropylethylamine (DIPEA)
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Silica (B1680970) gel for chromatography
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Appropriate deuterated solvents for NMR analysis
Procedure:
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Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 5'-O-DMTr-thymidine in anhydrous DCM or ACN.
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Phosphitylation: Add DIPEA to the solution, followed by the dropwise addition of the phosphitylating agent (e.g., methylphosphonic bis(diisopropylamide)). The reaction is typically stirred at room temperature.
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Activation: In a separate flask, dissolve the activator in anhydrous ACN. This activator solution is then slowly added to the reaction mixture.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.
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Work-up: Once the reaction is complete, the mixture is quenched, and the organic layer is washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate.
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Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of triethylamine (B128534) to prevent degradation).
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Characterization: The purified product is characterized by 1H NMR, 31P NMR, and mass spectrometry to confirm its identity and purity.
Application in Automated Solid-Phase Oligonucleotide Synthesis
5'-DMTr-T-Methylphosphonamidite is a cornerstone for the automated synthesis of methylphosphonate oligonucleotides on a solid support. The synthesis cycle is a repetitive four-step process.
Experimental Workflow for Solid-Phase Synthesis
Detailed Methodologies for Key Steps:
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Deblocking (Detritylation): The 5'-DMTr protecting group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like DCM. The release of the orange-colored dimethoxytrityl cation allows for real-time monitoring of the coupling efficiency.
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Coupling: The 5'-DMTr-T-Methylphosphonamidite, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with an activator (e.g., 1H-tetrazole, ETT, or DCI). The activated phosphoramidite (B1245037) reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
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Capping: To prevent the elongation of chains that failed to couple, any unreacted 5'-hydroxyl groups are acetylated using a capping mixture, typically containing acetic anhydride (B1165640) and N-methylimidazole.
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Oxidation: The newly formed, unstable phosphite (B83602) triester linkage is oxidized to a stable methylphosphonate linkage. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
Coupling Efficiency:
The efficiency of the coupling step is critical for the synthesis of long, high-purity oligonucleotides. Even small decreases in coupling efficiency can significantly reduce the yield of the full-length product. Factors influencing coupling efficiency include the purity of the phosphoramidite and reagents, the absence of moisture, the choice of activator, and the coupling time.
| Activator | Relative Coupling Time | Notes |
| 1H-Tetrazole | Standard | A widely used, effective activator. |
| Ethylthiotetrazole (ETT) | Faster than Tetrazole | More acidic than tetrazole, leading to faster coupling. |
| 4,5-Dicyanoimidazole (DCI) | ~2x faster than Tetrazole | Less acidic than tetrazole but highly effective due to its nucleophilicity; highly soluble in acetonitrile.[4] |
Post-Synthesis Processing
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The resulting crude product is then purified.
Experimental Protocol: Cleavage and Deprotection
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Cleavage from Support: The oligonucleotide is cleaved from the solid support using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
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Base Deprotection: The same basic conditions used for cleavage also remove the protecting groups from the nucleobases.
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Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the most common method for purifying methylphosphonate oligonucleotides.
Applications in Drug Development and Research
Methylphosphonate oligonucleotides are primarily used as antisense agents to inhibit gene expression. Their nuclease resistance and ability to cross cell membranes make them attractive candidates for therapeutic applications.
Mechanism of Action of Methylphosphonate Antisense Oligonucleotides
Methylphosphonate oligonucleotides typically function via a steric hindrance mechanism. By binding to a target mRNA sequence, they can physically block the ribosome from translating the mRNA into a protein, or they can interfere with mRNA splicing. Unlike some other antisense chemistries, they do not typically induce degradation of the target mRNA by RNase H.
Targeting Signaling Pathways in Cancer
A prominent application of antisense technology is the targeting of oncogenes involved in cancer-related signaling pathways. For example, the c-myc proto-oncogene is a key regulator of cell proliferation and is often overexpressed in various cancers. Antisense oligonucleotides, including those with methylphosphonate linkages, have been designed to target c-myc mRNA and inhibit its translation, thereby reducing cell proliferation and tumor growth.[5][6][7]
Conclusion
5'-DMTr-T-Methylphosphonamidite is a vital reagent for the synthesis of nuclease-resistant methylphosphonate oligonucleotides. Its use in automated solid-phase synthesis allows for the production of these modified nucleic acids with high efficiency. The resulting oligonucleotides have significant potential as therapeutic agents, particularly in the field of antisense technology, where they can be designed to target and inhibit the expression of disease-causing genes. A thorough understanding of the synthesis, purification, and mechanism of action of these molecules is essential for their successful application in research and drug development.
References
- 1. 5'-DMTr-T-Methyl phosphonamidite - CD BioGlyco [bioglyco.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Phosphorothioated antisense c-myc oligonucleotide inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective targeting of MYC mRNA by stabilized antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
